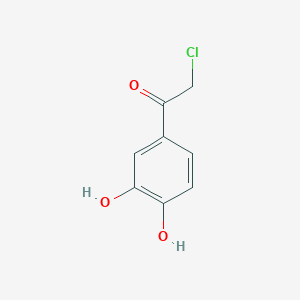

2-Chloro-3',4'-dihydroxyacetophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTJEJCZJFZKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243929 | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-40-1 | |

| Record name | 2-Chloro-3′,4′-dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3',4'-dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloroacetyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3',4'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CHLOROACETYL)CATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN6949L56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-3',4'-dihydroxyacetophenone CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3',4'-dihydroxyacetophenone, a halogenated organic compound, is a versatile intermediate in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, biological applications, and safety information. The document is intended to serve as a valuable resource for professionals in drug discovery, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound, also known as 4-(Chloroacetyl)catechol, is a key synthetic building block.[1][2] Its chemical structure, featuring a reactive chloroacetyl group and a catechol moiety, makes it a valuable precursor for a wide range of biologically active molecules.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 99-40-1[1][2][3][4] |

| Molecular Formula | C₈H₇ClO₃[2][3] |

| Molecular Weight | 186.59 g/mol [2][3] |

| IUPAC Name | 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one[5] |

| Synonyms | 2-Chloro-1-(3,4-dihydroxyphenyl)-ethanone, 3,4-Dihydroxyphenacyl chloride, 4-(Chloroacetyl)catechol[2][3] |

| InChI Key | LWTJEJCZJFZKEL-UHFFFAOYSA-N[1][5] |

| SMILES | Oc1ccc(cc1O)C(=O)CCl[1][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Off-white to brown crystalline powder[3][4][6] |

| Melting Point | 173-176 °C[3] |

| Boiling Point (Predicted) | 418.7 ± 35.0 °C[4] |

| Density (Predicted) | 1.444 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 7.59 ± 0.20[4] |

| Solubility | Soluble in DMSO and methanol; moderately soluble in ethanol (B145695) and acetone; limited solubility in water.[4][6][7] |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the Friedel-Crafts acylation of catechol (pyrocatechol) with chloroacetyl chloride.

Experimental Protocol: Synthesis from Catechol

This protocol is based on a reported method for the preparation of this compound.[8]

Materials:

-

Pyrocatechol (B87986) (catechol)

-

Chloroacetyl chloride

-

Activated charcoal

-

Water

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

Procedure:

-

Carefully mix 10 g of pyrocatechol with 8 g of chloroacetyl chloride in a suitable reaction vessel.

-

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of hydrogen chloride gas. The reaction is exothermic and will proceed to completion.

-

The crude product, this compound, is then recrystallized from water.

-

During recrystallization, add activated charcoal to decolorize the solution.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool, which will cause the product to precipitate as colorless needles.

-

Collect the crystals by filtration and dry them. The expected melting point of the purified product is 173 °C.[8]

Biological Activities and Applications

This compound is a valuable intermediate in the synthesis of various biologically active compounds and has applications in several research areas.

-

Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[3] It is a foundational component for producing the hemostatic agent Carbazochrome, which is used to control capillary bleeding.

-

Antioxidant Research: The catechol structure within the molecule is known for its antioxidant properties, making it a subject of interest in the development of drugs to combat oxidative stress-related diseases.[3]

-

Enzyme Inhibition: This compound is utilized in studies of enzyme inhibition and is a chemical reagent for the synthesis of COX-2 inhibitors.[3][9][10]

-

Cosmetics: It is incorporated into skincare products for its potential skin-brightening effects.[3]

-

Other Applications: It also has potential applications in the development of agrochemicals and dyes.[3]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Table 3: Hazard Identification and Safety Precautions

| Hazard | Description |

| GHS Classification | Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[1][11][12] |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][11][12] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11] |

| Personal Protective Equipment | Dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] Recommended storage temperatures range from 0-8 °C.[3][4] |

Toxicological Information: While comprehensive toxicological data is limited, exposure may cause irritation to the eyes, skin, and respiratory system.[6][11] Prolonged or high-dose exposure could potentially lead to systemic toxicity.[6]

Conclusion

This compound is a chemical intermediate with significant utility in drug discovery and development. Its versatile structure allows for the synthesis of a variety of compounds with potential therapeutic applications. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide provides a foundational understanding of its properties and applications to aid in its safe and effective use in research and development.

References

- 1. 2-Chloro-3 ,4 -dihydroxyacetophenone 97 99-40-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 99-40-1 [chemicalbook.com]

- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. zellbio.eu [zellbio.eu]

- 10. goldbio.com [goldbio.com]

- 11. chemos.de [chemos.de]

- 12. This compound | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3',4'-dihydroxyacetophenone: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3',4'-dihydroxyacetophenone, a pivotal chemical intermediate in pharmaceutical research and development. The document details its alternative names, physicochemical properties, and significant applications, with a focus on its role in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

This compound is a versatile organic compound frequently utilized in the synthesis of various pharmaceuticals. To facilitate comprehensive literature and database searches, a thorough understanding of its various synonyms and identifiers is essential.

| Identifier Type | Identifier |

| IUPAC Name | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone |

| CAS Number | 99-40-1 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Common Synonyms | 4-(Chloroacetyl)catechol |

| 3,4-Dihydroxyphenacyl chloride | |

| α-Chloro-3,4-dihydroxyacetophenone | |

| 1-(3,4-Dihydroxyphenyl)-2-chloroethanone | |

| Noradrenaline impurity E | |

| PubChem CID | 66834 |

| ChEBI ID | CHEBI:51844 |

| EC Number | 202-754-8 |

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 173-176 °C |

| Solubility | Soluble in methanol (B129727) and DMSO |

| Purity | Typically ≥97% |

Key Applications in Drug Development

This compound serves as a critical building block in the synthesis of a variety of biologically active compounds. Its reactive α-chloro ketone and catechol functionalities make it a valuable precursor for various transformations.

-

Synthesis of Adrenaline (Epinephrine): It is a key starting material in the industrial synthesis of adrenaline, a crucial hormone and neurotransmitter.

-

Carbazochrome Synthesis: This compound is a precursor for carbazochrome, a hemostatic agent used to control capillary and parenchymal hemorrhage.

-

Development of Enzyme Inhibitors: Due to its catechol moiety, it is used in the development of inhibitors for enzymes such as cyclooxygenase-2 (COX-2).

-

Synthesis of Sulfonamides: It serves as an intermediate in the preparation of certain sulfonamide drugs.

-

Antioxidant Research: The catechol structure imparts antioxidant properties, making it a subject of interest in studies on oxidative stress.

While its role as a synthetic intermediate is well-established, quantitative data on the intrinsic biological activity of this compound, such as specific IC50 values for enzyme inhibition, are not widely reported in publicly available literature. Its primary value lies in its utility as a scaffold for the synthesis of more complex and potent molecules.

Experimental Protocols

Synthesis of Racemic Adrenaline from this compound

The following is a representative experimental protocol for the synthesis of racemic adrenaline, illustrating the utility of this compound as a key intermediate. This process involves a two-step reaction sequence.

Step 1: Synthesis of Adrenalone (B1665550) Hydrochloride

This step involves the reaction of this compound with aqueous methylamine (B109427).

-

Reaction: this compound is reacted with an excess of aqueous methylamine. The methylamine displaces the chlorine atom via nucleophilic substitution to form adrenalone. The reaction is typically carried out in a suitable solvent at a controlled temperature.

-

Work-up: Upon completion of the reaction, the mixture is acidified to form the hydrochloride salt of adrenalone, which can then be isolated.

Step 2: Hydrogenation of Adrenalone Hydrochloride to Racemic Adrenaline

The ketone group of adrenalone hydrochloride is reduced to a secondary alcohol in this step.

-

Reaction: Adrenalone hydrochloride is subjected to catalytic hydrogenation. This is typically performed using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction reduces the ketone to a hydroxyl group, yielding racemic adrenaline.

-

Work-up: After the reaction is complete, the catalyst is filtered off, and the racemic adrenaline can be isolated from the reaction mixture.

The following diagram illustrates the workflow for the synthesis of racemic adrenaline from this compound.

Signaling Pathway Context: Catecholamine Biosynthesis

This compound is an artificial precursor used in the chemical synthesis of adrenaline. In a biological context, adrenaline is synthesized endogenously through the catecholamine biosynthesis pathway. Understanding this natural pathway provides context for the significance of adrenaline and its synthetic precursors.

The catecholamine biosynthesis pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce dopamine, noradrenaline (norepinephrine), and finally adrenaline (epinephrine).

The following diagram outlines the key steps in the biological synthesis of catecholamines.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Its versatile chemistry and established role as a key intermediate underscore its importance in the synthesis of a wide range of pharmaceuticals.

2-Chloro-3',4'-dihydroxyacetophenone molecular structure and formula

An In-depth Technical Guide to 2-Chloro-3',4'-dihydroxyacetophenone

For researchers, scientists, and drug development professionals, this compound is a significant chemical intermediate. This guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and applications, with a focus on technical details and experimental protocols.

Molecular Structure and Chemical Formula

This compound, an alpha-chloroketone and a member of the acetophenone (B1666503) family, is an aromatic ketone.[1][2] Its structure consists of a dihydroxyphenyl group attached to a chloroacetyl group.

Molecular Formula: C₈H₇ClO₃[1][3][4][5]

IUPAC Name: 2-chloro-1-(3,4-dihydroxyphenyl)ethanone[2][4][6]

SMILES: O=C(CCl)c1ccc(O)c(O)c1[4]

InChI Key: LWTJEJCZJFZKEL-UHFFFAOYSA-N[4][7]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 186.59 g/mol | [1][3][5] |

| Appearance | Off-white to brown or gray solid/powder | [1][3][7][8] |

| Melting Point | 173-176 °C | [1][3][8] |

| Boiling Point | 418.7±35.0 °C (Predicted) | [8] |

| Solubility | Soluble in DMSO and methanol. Limited solubility in water. | [1][6][7][9] |

| CAS Number | 99-40-1 | [1][3][4] |

Applications in Research and Development

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules.[3]

-

Pharmaceutical Synthesis: It serves as a crucial building block for various pharmaceuticals.[3][7] It is an intermediate in the synthesis of styptic agents like adrenobazone and other quasi-adrenaline drugs.[1][9] It is also used in the preparation of COX-2 inhibitors and sulfonamides.[10]

-

Agrochemicals and Dyes: The compound is a precursor in the development of agrochemicals and dyes.[3]

-

Antioxidant Research: It is studied for its antioxidant properties, which makes it a person of interest in formulations aimed at mitigating oxidative stress.[3]

-

Cosmetics: The compound is incorporated into skincare products for its potential skin-brightening effects.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of catechol (1,2-dihydroxybenzene).

Materials:

-

Catechol (Pyrocatechol)

-

Chloroacetyl chloride

-

Dilute hydrochloric acid

-

Dilute acetic acid

-

Activated charcoal

Protocol:

-

To a reaction vessel, add catechol.[1]

-

Slowly add chloroacetyl chloride to the catechol.[1][11] The mixture is carefully heated to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.[11]

-

After the reaction is complete, carefully quench the reaction mixture with a dilute solution of hydrochloric acid at a temperature of 5-10 °C.[1]

-

Stir the mixture at room temperature for 2-3 hours, which should result in the precipitation of the crude product.[1]

-

Collect the solid product by filtration and wash it with water.[1]

-

For purification, suspend the crude solid in dilute acetic acid and heat until it is completely dissolved.[1]

-

Add a small amount of activated charcoal to the hot solution to decolorize it. Stir for approximately 30 minutes and then perform a hot filtration to remove the charcoal.[1][11]

-

Allow the filtrate to cool, which will cause the purified this compound to precipitate as colorless needles.[1][11]

-

Collect the purified product by filtration, wash with water, and dry. The expected melting point of the final product is around 173-177 °C.[1][11]

Synthetic Pathway Visualization

The following diagram illustrates the use of this compound as an intermediate in a multi-step synthesis to produce 2-amino-3',4'-dihydroxyacetophenone hydrochloride, a process relevant to drug development professionals.[12]

Caption: Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.

References

- 1. This compound | 99-40-1 [chemicalbook.com]

- 2. This compound | C8H7ClO3 | CID 66834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Page loading... [guidechem.com]

- 8. This compound - Molecular Formula C8h7clo3 | Off-white Solid, Purity 99%, Melting Point 174-176°c at Best Price in Zhejiang | Zet Fine Chemicals Co.,ltd [tradeindia.com]

- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. zellbio.eu [zellbio.eu]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-3',4'-dihydroxyacetophenone in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3',4'-dihydroxyacetophenone in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). While qualitative data confirms its solubility in these solvents, this guide offers detailed experimental protocols for determining precise quantitative solubility, a critical parameter in drug discovery and development. The methodologies outlined below are standard industry practices for establishing the thermodynamic solubility of organic compounds.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| DMSO | 25 | Data Not Found | Data Not Found |

| Methanol | 25 | Data Not Found | Data Not Found |

Values are illustrative and should be determined experimentally.

Experimental Protocols for Solubility Determination

The following sections detail the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound. This method ensures that the solvent is fully saturated with the solute, providing an accurate measure of its solubility at a given temperature.

Materials and Equipment

-

Compound: this compound (solid, high purity)

-

Solvents:

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

-

Methanol, anhydrous, ≥99.8% purity

-

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Shake-Flask Solubility Determination Protocol

This protocol is adapted from standard laboratory procedures for solubility assessment.

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. An excess is necessary to ensure that a saturated solution is formed.

-

Pipette a precise volume of the selected solvent (DMSO or methanol) into the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Preparation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To further separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent (DMSO or methanol) to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method to determine the concentration of the compound in the saturated solution.

-

-

Calculation:

-

Construct a calibration curve from the data obtained from the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Spectroscopic Profile of 2-Chloro-3',4'-dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-3',4'-dihydroxyacetophenone (CAS No. 99-40-1), a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₇ClO₃, with a molecular weight of 186.59 g/mol . Spectroscopic analysis confirms the structure, which consists of a catechol ring substituted with a chloroacetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum reveals five distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the phenolic hydroxyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.00 | Singlet | 1H | Phenolic OH |

| 9.41 | Singlet | 1H | Phenolic OH |

| 7.39 | Doublet | 1H | Aromatic CH |

| 7.36 | Doublet of Doublets | 1H | Aromatic CH |

| 6.849 | Doublet | 1H | Aromatic CH |

| 4.996 | Singlet | 2H | -COCH₂Cl |

| Solvent: DMSO-d₆; Instrument Frequency: 89.56 MHz. Data sourced from ChemicalBook.[1] |

While literature and databases confirm the existence of ¹³C NMR data for this compound, specific chemical shift values are not publicly available in the searched databases.[2] Based on the known structure, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the chloroacetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum shows a variety of fragments, with the base peak appearing at m/z 137.0.

Table 2: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 186 | ~5% | [M]⁺ (Molecular Ion) |

| 137 | 100 | [M - CH₂Cl]⁺ |

| 109 | 21.4 | [M - COCH₂Cl]⁺ |

| 81 | 8.9 | C₆H₅O⁺ |

| 53 | 4.6 | C₄H₅⁺ |

| Ionization: 75 eV. Data sourced from ChemicalBook. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl, carbonyl, and chloroalkane groups, as well as the aromatic ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3200-3500 | Broad, Strong | O-H (Phenolic) | Stretching |

| ~3000-3100 | Medium | C-H (Aromatic) | Stretching |

| ~1680 | Strong | C=O (Ketone) | Stretching |

| ~1500-1600 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1200-1300 | Strong | C-O (Phenol) | Stretching |

| ~700-800 | Medium-Strong | C-Cl (Alkyl Halide) | Stretching |

| Note: These are predicted absorption ranges based on the known functional groups. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound and similar small organic molecules.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or inject a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum. Identify and label the major absorption peaks.

Synthesis and Analysis Workflow

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The subsequent characterization workflow ensures the purity and confirms the identity of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.

References

Biological Activity of 2-Chloro-3',4'-dihydroxyacetophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3',4'-dihydroxyacetophenone is a versatile scaffold in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. Its unique structure, featuring a reactive α-chloroketone moiety and a catechol ring, provides a foundation for the synthesis of a diverse range of derivatives with significant biological activities. The catechol group is a well-known pharmacophore that contributes to antioxidant properties, while the overall structure can be modified to elicit a spectrum of pharmacological effects, including anticancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their antioxidant, anticancer, and anti-inflammatory potential. The guide includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this area.

Data Presentation

The biological activities of this compound derivatives are summarized below. The data has been compiled from various studies and is presented in a structured format to allow for easy comparison. It is important to note that variations in experimental conditions can influence the reported values.

Antioxidant Activity

The antioxidant capacity of this compound derivatives, particularly chalcones, is a key area of investigation. The catechol moiety is a strong hydrogen donor, which allows these compounds to effectively scavenge free radicals.

| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |

| CD-1 | 2',5'-dihydroxy-4-chloro-chalcone* | DPPH Radical Scavenging | Not explicitly quantified | [1] |

*Note: This is a structural isomer. Data for direct derivatives is limited in the literature.

Anticancer Activity

Several chalcone (B49325) derivatives of substituted acetophenones have demonstrated significant cytotoxic effects against various cancer cell lines. The α,β-unsaturated ketone system in chalcones is a Michael acceptor that can interact with biological nucleophiles, contributing to their anticancer properties.

| Compound ID | Derivative Type | Cell Line | IC50 (µg/mL) | Reference |

| CC-1 | 3-(2-Chlorophenyl)-1-phenylpropenone | MCF-7 (Breast) | < 20 | [2] |

| CC-2 | 3-(2-Chlorophenyl)-1-p-tolylpropenone | MCF-7 (Breast) | < 20 | [2] |

| CC-3 | 3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone | MCF-7 (Breast) | < 20 | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of chalcones derived from hydroxyacetophenones has been attributed to their ability to inhibit key inflammatory mediators and enzymes.

| Compound ID | Derivative Type | Assay | Activity | Reference |

| CI-1 | 2',5'-dihydroxy-4-chloro-chalcone* | Inhibition of β-glucuronidase and lysozyme (B549824) release from rat neutrophils | Potent inhibitory effects | [1] |

*Note: This is a structural isomer. Data for direct derivatives is limited in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions.

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay

Inhibition of Neutrophil Degranulation

This assay measures the ability of a compound to inhibit the release of enzymes from activated neutrophils.

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using a density gradient centrifugation method.

-

Assay Procedure:

-

Pre-incubate the isolated neutrophils with the test compound at various concentrations for a specified time.

-

Stimulate the neutrophils with a suitable agent (e.g., fMLP/cytochalasin B).

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the activity of released enzymes (e.g., β-glucuronidase and lysozyme) in the supernatant using appropriate substrates and a spectrophotometer.

-

-

Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in enzyme release compared to the stimulated control. The IC50 value can be determined from the dose-response curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.

Signaling Pathways

Caption: The Nrf2-Keap1 signaling pathway, a key regulator of the cellular antioxidant response.

Caption: The NF-κB signaling pathway, a critical regulator of inflammation.

Experimental Workflows

Caption: General workflow for the synthesis of chalcone derivatives.

Caption: Workflow of the MTT assay for determining cell viability.

Conclusion

Derivatives of this compound, particularly chalcones, represent a promising class of compounds with diverse biological activities. The available data, although limited for a systematic series of these specific derivatives, strongly suggests their potential as antioxidant, anticancer, and anti-inflammatory agents. The catechol moiety is a key contributor to the antioxidant properties, likely through the modulation of the Nrf2-Keap1 pathway. The α,β-unsaturated ketone system in chalcone derivatives provides a scaffold for anticancer activity, while their ability to interfere with inflammatory cascades, such as the NF-κB pathway, underscores their anti-inflammatory potential. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of this interesting class of molecules. Future work should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.

References

The Versatile Scaffolding of 2-Chloro-3',4'-dihydroxyacetophenone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-3',4'-dihydroxyacetophenone, a substituted acetophenone, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, comprising a reactive α-chloro ketone and a catechol moiety, render it a versatile precursor for a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in the development of novel therapeutic agents, supported by experimental protocols and data-driven insights.

Physicochemical and Spectral Properties

This compound is a stable compound, typically appearing as a brown to light gray powder.[1] Its key properties are summarized in the table below, providing essential data for researchers in its handling and characterization.

| Property | Value |

| CAS Number | 99-40-1[1] |

| Molecular Formula | C₈H₇ClO₃[1] |

| Molecular Weight | 186.59 g/mol [1] |

| Melting Point | 173 - 176 °C[1] |

| Synonyms | 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, 3,4-Dihydroxyphenacyl chloride, 4-(Chloroacetyl)catechol[1] |

| Solubility | Soluble in DMSO and methanol. |

Spectral Data Summary:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 10.00 (s, 1H, -OH), 9.41 (s, 1H, -OH), 7.39 (d, 1H), 7.36 (s, 1H), 6.849 (d, 1H), 4.996 (s, 2H, -CH₂Cl) |

| IR (KBr Pellet) | ν (cm⁻¹): 3480, 3340 (O-H stretch), 1665 (C=O stretch) |

| Mass Spectrum (GC-MS) | Major fragments (m/z): 186 (M+), 137, 109 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of catechol. The following protocols provide established methods for its preparation.

Experimental Protocol 1: Laboratory Scale Synthesis

This method involves the direct acylation of pyrocatechol (B87986) with chloroacetyl chloride.

Materials:

-

Pyrocatechol (10 g)

-

Chloroacetyl chloride (8 g)

-

Activated charcoal

Procedure:

-

Mix 10 g of pyrocatechol with 8 g of chloroacetyl chloride in a suitable reaction vessel.

-

Carefully heat the mixture to initiate the reaction, evidenced by the evolution of hydrogen chloride gas. The reaction is exothermic and will proceed to completion.

-

Once the reaction is complete, recrystallize the crude product from water.

-

Use activated charcoal as a decolorizing agent to obtain colorless needles of this compound.[2]

-

The expected melting point of the purified product is 173 °C.[2]

Experimental Protocol 2: Alternative Synthesis with Thionyl Chloride

This patented method utilizes chloroacetic acid and thionyl chloride for the acylation.

Materials:

-

Catechol (100 g, 0.91 mol)

-

Chloroacetic acid (93.5 g, 0.99 mol)

-

Thionyl chloride (108 g, 0.91 mol)

-

Sodium hydroxide (B78521) solution (2 mol/L) for tail gas absorption

-

Water

Procedure:

-

Add 100 g of catechol and 93.5 g of chloroacetic acid to a 2L three-necked flask and begin stirring.

-

Slowly add 108 g of thionyl chloride to the flask at room temperature. Absorb the generated tail gas with a sodium hydroxide solution.

-

After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 5 hours.

-

Monitor the reaction by HPLC. Once complete, cool the reaction to 0 °C and slowly add 500 mL of water.

-

Heat the mixture to 80 °C for 30 minutes, then allow it to cool naturally to 55-65 °C and hold for 2 hours.

-

Further cool to 0-5 °C and allow to crystallize for 5 hours.

-

Filter the mixture to obtain the crystalline product.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for a range of therapeutic agents due to its reactive chloroacetyl group and the biologically significant catechol moiety.

Synthesis of Hemostatic Agents

This building block is a key intermediate in the production of hemostatic agents like Carbazochrome, which is used to control capillary bleeding.[3] The synthesis involves the reaction of the α-chloro ketone with a suitable amine, followed by cyclization and oxidation.

Development of Adrenergic Agonists

The α-chloro ketone functionality readily undergoes nucleophilic substitution with amines to form α-amino ketones, which are precursors to various adrenergic agonists. The catechol moiety is a classic feature of catecholamines (e.g., adrenaline, noradrenaline), and derivatives of this compound can be designed to interact with adrenergic receptors.

References

Unveiling the Antioxidant Potential of 2-Chloro-3',4'-dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated antioxidant properties of 2-Chloro-3',4'-dihydroxyacetophenone. Drawing upon established principles of medicinal chemistry and the known activities of structurally related compounds, this document outlines the scientific basis for its antioxidant potential. Detailed experimental protocols for key in vitro antioxidant assays are provided to facilitate further investigation. Additionally, this guide explores potential mechanisms of action, including the modulation of cellular signaling pathways, and presents data from analogous compounds to offer a comparative framework for future research.

Introduction: The Rationale for Antioxidant Activity

This compound is a synthetic compound that has garnered interest in pharmaceutical and cosmetic research.[1] Its chemical architecture, specifically the presence of a catechol moiety (a 3',4'-dihydroxybenzene group), is a well-established pharmacophore for antioxidant activity. The two adjacent hydroxyl groups on the aromatic ring are capable of donating hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3] Consequently, compounds like this compound, which possess the structural attributes of an antioxidant, are valuable candidates for the development of novel therapeutic and preventative agents.

Core Chemical Structure and Synthesis

This compound, with the molecular formula C₈H₇ClO₃, is a derivative of acetophenone (B1666503).[1] A common synthetic route involves the reaction of pyrocatechol (B87986) with chloroacetyl chloride.[4]

Key Structural Features:

-

Catechol Group: The 3',4'-dihydroxy arrangement on the phenyl ring is the primary contributor to its predicted antioxidant properties.

-

α-Haloketone: The chloroacetyl group is a reactive site that can be utilized for further chemical modifications and the synthesis of more complex derivatives.

In Vitro Antioxidant Activity: Expected Profile

Data Presentation: Antioxidant Activity of Structurally Related Compounds

To provide a comparative context, the following table summarizes the antioxidant activity of other acetophenone derivatives as reported in scientific literature. This data can serve as a benchmark for future studies on this compound.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2,4-dihydroxyacetophenone analogue 5g | DPPH Radical Scavenging | Most Potent in Series | [5] |

| Unsubstituted acetophenone benzoylhydrazone 5a | FRAP | Superior Capacity | [5] |

| 5-fluoro and 5-methyl analogues of 3-hydroxy-3-substituted oxindoles | DPPH Radical Scavenging | Maximum Activity | [6] |

| Halogen-substituted 3-aroyl methylene (B1212753) indol-2-ones | DPPH Radical Scavenging | Good Activity (5-100 µg/mL) | [6] |

Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols: A Guide to In Vitro Antioxidant Assessment

The following are detailed methodologies for standard in vitro assays to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[9]

-

Prepare a series of dilutions of the test compound and the positive control in the same solvent.

-

To each well of a 96-well plate, add a specific volume of the test compound or standard solution (e.g., 20 µL).[10]

-

Add the DPPH working solution to each well (e.g., 200 µL).[10]

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9][10]

-

A blank containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[11] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[12]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[11]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] This results in the formation of the dark blue/green ABTS•+ solution.

-

Before the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[13]

-

Prepare a series of dilutions of the test compound and the positive control.

-

Add a small volume of the diluted test compound or standard to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well and mix thoroughly.

-

Incubate the plate at room temperature for a specific time (e.g., 30 minutes).[11]

-

Measure the absorbance at 734 nm.[12]

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Biomarker of Oxidative Stress Is Associated With Risk of Death in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DPPH Radical Scavenging Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

Potential Agrochemical Applications of 2-Chloro-3',4'-dihydroxyacetophenone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

2-Chloro-3',4'-dihydroxyacetophenone, a halogenated catechol derivative, is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its unique structural features, including a reactive α-chloro ketone group and a catechol moiety, provide a scaffold for the synthesis of a diverse range of derivatives with potential herbicidal, fungicidal, and insecticidal properties. This technical guide explores the promising applications of this compound in the agrochemical sector, detailing synthetic pathways to key derivatives, comprehensive experimental protocols for their biological evaluation, and an overview of their potential modes of action.

Introduction

The ever-growing global population and the increasing demand for food security necessitate the development of new, effective, and environmentally conscious agrochemicals. Acetophenone (B1666503) and its derivatives have emerged as a promising class of compounds in agrochemical research, exhibiting a broad spectrum of biological activities.[1][2] this compound (CDHA), in particular, stands out as a valuable starting material due to its reactive sites that allow for straightforward chemical modifications to generate extensive libraries of compounds for high-throughput screening. This guide provides a technical overview of the potential of CDHA as a cornerstone for the next generation of crop protection agents.

Synthetic Pathways from this compound

The reactivity of the α-chloro group and the phenolic hydroxyl groups of CDHA allows for the synthesis of several classes of biologically active compounds. The following sections outline the synthesis of key derivatives with potential agrochemical applications.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are known for their wide range of biological activities, including antifungal and antibacterial properties. The synthesis of thiosemicarbazone derivatives from CDHA can be achieved through a condensation reaction with thiosemicarbazide (B42300).

Experimental Protocol:

-

Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695).

-

Addition of Thiosemicarbazide: To the solution, add thiosemicarbazide (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure thiosemicarbazone derivative.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their diverse biological activities, including significant antifungal properties.[3][4][5][6] The synthesis of chalcone derivatives from CDHA involves the Claisen-Schmidt condensation with various aromatic aldehydes.

Experimental Protocol:

-

Base-Catalyzed Condensation: In a round-bottom flask, dissolve this compound (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (20 mL).

-

Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide (B78521) (40-50%), dropwise to the mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the chalcone precipitates.

-

Isolation and Purification: Filter the precipitate, wash with cold water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure chalcone derivative.[7]

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have been successfully commercialized as herbicides.[8][9][10][11] Their synthesis from CDHA can be initiated by first forming a chalcone intermediate, which then undergoes cyclization with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol:

-

Chalcone Synthesis: Synthesize the chalcone derivative from this compound as described in section 2.2.

-

Cyclization: Dissolve the synthesized chalcone (1 mmol) in glacial acetic acid (20 mL).

-

Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.2 mmol) to the solution and reflux the mixture for 6-8 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, pour the mixture into ice-cold water. The solid pyrazole derivative that separates out is filtered, washed with water, and dried.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Synthesis Workflow Diagram

Caption: General synthetic pathways from this compound.

Agrochemical Screening Protocols

The following sections provide detailed experimental protocols for evaluating the herbicidal, fungicidal, and insecticidal activities of the synthesized derivatives.

Herbicidal Activity Assay

3.1.1. Pre-Emergence Herbicidal Assay

-

Seed Planting: Fill plastic pots with a sandy loam soil mixture. Sow seeds of representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and dicot (e.g., amaranth, Amaranthus retroflexus) weeds at a depth of 0.5-1.0 cm.

-

Treatment Application: Prepare solutions of the test compounds in acetone (B3395972) containing 1% Tween-20 as a surfactant. Dilute with water to achieve the desired concentrations. Uniformly spray the soil surface with the test solutions. A control group should be treated with the solvent-water mixture alone.

-

Incubation: Place the pots in a greenhouse maintained at 25±2°C with a 14-hour photoperiod.

-

Evaluation: After 15-20 days, assess the herbicidal effect by visually rating the percentage of weed growth inhibition compared to the control group (0% = no effect, 100% = complete kill).

3.1.2. Post-Emergence Herbicidal Assay

-

Plant Cultivation: Cultivate the test weed species in pots until they reach the 2-3 leaf stage.

-

Treatment Application: Apply the test solutions, prepared as described for the pre-emergence assay, as a foliar spray, ensuring complete coverage of the seedlings.

-

Incubation: Return the treated plants to the greenhouse under the same conditions as the pre-emergence assay.

-

Evaluation: After 15-20 days, visually assess the percentage of plant injury or death compared to the control group.

Herbicidal Screening Workflow

Caption: Workflow for pre- and post-emergence herbicidal screening.

Fungicidal Activity Assay (Mycelial Growth Inhibition)

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

-

Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute with sterile molten PDA (cooled to about 50-55°C) to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% (v/v). Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a 5 mm mycelial disc, taken from the periphery of a 7-day-old culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum), in the center of each PDA plate.

-

Incubation: Incubate the plates at 25±1°C in the dark.

-

Evaluation: When the mycelial growth in the control plates reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony of the control group and T is the average diameter of the mycelial colony of the treated group.[1]

Insecticidal Activity Assay (Leaf-Dipping Method)

-

Preparation of Test Solutions: Prepare serial dilutions of the test compounds in acetone with a surfactant like Tween-20, and then dilute with water.

-

Leaf Treatment: Dip fresh, clean leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for 10-30 seconds, ensuring complete coverage. Allow the leaves to air dry.

-

Insect Exposure: Place a treated leaf in a Petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10 third-instar larvae of Plutella xylostella).

-

Incubation: Maintain the Petri dishes at 25±1°C with a 16:8 hour (light:dark) photoperiod.

-

Evaluation: After 24, 48, and 72 hours, record the number of dead larvae. Calculate the mortality rate, correcting for any mortality in the control group using Abbott's formula.

Potential Modes of Action

While the specific modes of action for derivatives of this compound would need to be determined experimentally, the parent structural class of acetophenones provides insights into potential mechanisms.

-

Herbicides: Some acetophenone derivatives are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol. Inhibition of HPPD leads to bleaching symptoms and ultimately plant death.[8]

-

Fungicides: The mode of action for antifungal acetophenones can vary. Some disrupt the fungal cell membrane, leading to increased permeability and cell death. Others may interfere with key metabolic pathways, such as inhibiting enzymes crucial for glycolysis.[2]

-

Insecticides: The insecticidal action of acetophenone derivatives can be diverse, acting as repellents, feeding deterrents, or neurotoxins.[2][12] Some may act on the nervous system of insects, for instance, by modulating the function of neurotransmitter receptors.[13]

HPPD Inhibition Pathway

Caption: Potential herbicidal mode of action via HPPD inhibition.

Quantitative Data Summary

While specific quantitative data for agrochemical derivatives of this compound is not yet widely available in public literature, the following tables present representative data for other acetophenone derivatives to illustrate the potential efficacy.

Table 1: Fungicidal Activity of Acetophenone Derivatives

| Compound ID | Fungal Species | IC50 / EC50 (µg/mL) |

| Compound 3b | Alternaria solani | 10-19 |

| Compound 3b | Botrytis cinerea | 10-19 |

| Compound 3b | Fusarium oxysporum | 10-19 |

| Paeonol | Botrytis cinerea | 120 |

| Eugenol | Botrytis cinerea | 38.6 |

| Data from[1] |

Table 2: Herbicidal Activity of Acetophenone Oxime Esters

| Compound ID | Weed Species | Pre-emergence Inhibition (%) | Post-emergence Inhibition (%) |

| 6f (4-CF3) | Monocots & Dicots | High | High |

| 6i (4-NO2) | Monocots & Dicots | High | High |

| 6j (4-NH2) | Monocots & Dicots | High | High |

| Activity compared to commercial standards. Data from[14] |

Conclusion

This compound represents a promising and versatile platform for the development of novel agrochemicals. Its accessible synthetic derivatization, coupled with the known biological activities of the broader acetophenone class, makes it an attractive starting point for the discovery of new herbicides, fungicides, and insecticides. The experimental protocols and potential modes of action detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in addressing the ongoing challenges in global agriculture. Further research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing the efficacy and safety profile of these next-generation crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]

- 14. researchgate.net [researchgate.net]

Structure-Activity Relationship of 2-Chloro-3',4'-dihydroxyacetophenone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3',4'-dihydroxyacetophenone is a versatile chemical intermediate recognized for its potential in the synthesis of various biologically active molecules.[1] Its structure, featuring a catechol moiety and a reactive chloroacetyl group, makes it an attractive starting point for developing novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and antioxidant applications.[2][3] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of its analogs, based on established principles for related catechol and acetophenone (B1666503) derivatives, due to a lack of specific comprehensive studies on this particular analog series. This document presents hypothetical, yet plausible, quantitative data to illustrate these relationships, details relevant experimental protocols, and visualizes potential biological pathways and experimental workflows to guide future research and development in this area.

Introduction

The this compound core structure combines two key pharmacophores: the catechol group, known for its antioxidant and anti-inflammatory properties, and the α-chloroacetophenone moiety, which can serve as a reactive handle for further chemical modifications.[1] The strategic placement of the chloro, hydroxyl, and acetyl groups provides a framework for systematic structural modifications to explore and optimize biological activity. Analogs of this compound are being investigated for their potential to modulate various biological targets, including enzymes involved in inflammation and oxidative stress pathways.[2] Notably, it is used as a chemical reagent for the synthesis of COX-2 inhibitors.[3]

Structure-Activity Relationship (SAR) Analysis

While specific SAR studies on a broad series of this compound analogs are not extensively available in the public domain, we can extrapolate key relationships based on the well-documented SAR of related catechol, acetophenone, and chalcone (B49325) derivatives. The following sections and data tables are presented as a representative guide for researchers, illustrating the expected impact of structural modifications on biological activity.

Hypothetical Antioxidant Activity

The catechol moiety is a well-established scavenger of reactive oxygen species (ROS). The antioxidant capacity is largely dependent on the ability of the hydroxyl groups to donate a hydrogen atom.

Key SAR Principles for Antioxidant Activity:

-

Catechol Moiety: The 3',4'-dihydroxy substitution is critical for potent antioxidant activity.

-

Electron-donating Groups: Substituents on the aromatic ring that increase the electron density of the catechol moiety are expected to enhance antioxidant activity by facilitating hydrogen atom donation.

-

Steric Hindrance: Bulky groups near the hydroxyls may decrease activity by sterically hindering their interaction with free radicals.

Table 1: Hypothetical Antioxidant Activity of this compound Analogs

| Compound ID | R1 | R2 | R3 | DPPH Scavenging IC50 (µM) |

| 1a (Parent) | H | H | Cl | 15.2 ± 1.3 |

| 1b | OCH₃ | H | Cl | 12.5 ± 1.1 |

| 1c | H | OCH₃ | Cl | 18.9 ± 1.6 |

| 1d | H | H | H | 25.8 ± 2.2 |

| 1e | H | H | Br | 14.5 ± 1.2 |

| 1f | CH₃ | H | Cl | 14.1 ± 1.3 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is not derived from experimental results.

Hypothetical Anti-inflammatory Activity (COX-2 Inhibition)

This compound is a known precursor for COX-2 inhibitors.[3] The anti-inflammatory activity of its analogs is likely influenced by substitutions that affect binding to the cyclooxygenase active site.

Key SAR Principles for COX-2 Inhibition:

-

Substitution on the Acetyl Group: Modifications at the α-position (where the chlorine is) can significantly impact potency and selectivity. Replacing the chlorine with other halogens or small alkyl groups could modulate activity.

-

Aromatic Ring Substituents: The nature and position of substituents on the catechol ring will influence interactions with the enzyme's binding pocket. Electron-withdrawing groups may enhance binding affinity.

-

Lipophilicity: Optimal lipophilicity is crucial for cell membrane permeability and reaching the target enzyme.

Table 2: Hypothetical COX-2 Inhibitory Activity of this compound Analogs

| Compound ID | R1 | R2 | R3 | COX-2 Inhibition IC50 (µM) |

| 2a (Parent) | H | H | Cl | 5.8 ± 0.5 |

| 2b | F | H | Cl | 4.2 ± 0.3 |

| 2c | H | F | Cl | 7.1 ± 0.6 |

| 2d | H | H | F | 6.5 ± 0.5 |

| 2e | H | H | CH₃ | 8.9 ± 0.7 |

| 2f | OCH₃ | H | Cl | 6.2 ± 0.5 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is not derived from experimental results.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to the parent compound involves the Friedel-Crafts acylation of pyrocatechol (B87986) with chloroacetyl chloride. Analogs can be synthesized by using appropriately substituted catechols or acyl chlorides.

Example Protocol:

-

To a stirred solution of the substituted catechol (1 equivalent) in a suitable solvent (e.g., nitrobenzene (B124822) or dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) at 0 °C.

-

Slowly add the substituted chloroacetyl chloride (1.1 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of the test compound in methanol (B129727) or DMSO.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 50 µL of each dilution to 150 µL of a freshly prepared methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Use a commercial COX-2 inhibitor screening kit or purified recombinant human COX-2 enzyme.

-

Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specific time (e.g., 2 minutes) at 37 °C.

-